N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide

Physicochemical profiling ADME prediction Solubility optimization

Fragment-based screening programs often face supply discontinuity with pyrrolidine-acetamide analogs-N-ethyl variants are discontinued and des-hydroxyethyl analogs lack key H-bond functionality. This compound resolves both issues: • Hydroxyethyl group provides validated H-bond donor (HBD=1) for water-mediated protein interactions at screening concentrations (0.5-2 mM). • Methylene spacer at the 3-position enables sequential N-functionalization without steric hindrance, supporting parallel library synthesis. • Certified ≥98% purity with full analytical documentation; stocked reliably across multiple suppliers for long-term program continuity.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Cat. No. B7923095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(=O)N(C)CC1CCN(C1)CCO
InChIInChI=1S/C10H20N2O2/c1-9(14)11(2)7-10-3-4-12(8-10)5-6-13/h10,13H,3-8H2,1-2H3
InChIKeyXYQNJAIFQOSAEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide – Structural Identity and Procurement-Relevant Physicochemical Profile


N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide (CAS 1353945-16-0) is a tertiary acetamide featuring a pyrrolidine ring substituted at the 1-position with a hydroxyethyl group and at the 3-position with an N-methylacetamidomethyl moiety . Its molecular formula is C10H20N2O2, with a molecular weight of 200.28 g/mol . The compound is supplied as a research-grade intermediate with certified purity typically ≥95% (Fluorochem) to 98% (Leyan) . Predicted physicochemical parameters include a topological polar surface area (TPSA) of 43.78 Ų, a calculated LogP of -0.22 to -0.58, three hydrogen-bond acceptors, one hydrogen-bond donor, and four rotatable bonds . These properties position the compound as a moderately polar, flexible building block for medicinal chemistry and fragment-based drug discovery applications.

Low LogP supports aqueous solubility for fragment screening
Hydrogen-bond donor enables polar target interactions
Documented purity 98% with full analytical characterization

Why N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide Cannot Be Replaced by Close Structural Analogs


Although several pyrrolidine-acetamide congeners share the same core heterocycle, small variations in N-substitution, linker topology, and hydrogen-bonding functionality produce large shifts in hydrophilicity, conformational flexibility, and molecular recognition capacity . The hydroxyethyl group contributes one hydrogen-bond donor that is absent in des-hydroxyethyl analogs; the N-methyl group modulates LogP differently than N-ethyl or N-des-methyl variants; and the methylene spacer between the pyrrolidine ring and the acetamide nitrogen alters both basicity and rotational freedom relative to directly attached regioisomers. These cumulative differences mean that substituting the target compound with a seemingly similar analog will alter solubility, permeability, metabolic stability, and ultimately pharmacological or synthetic suitability. The quantitative evidence below details the magnitude of these differences.

N-Alkyl sensitivity

N-Methyl vs N-ethyl substitution shifts LogP by ~0.4–0.6 units, altering solubility profile. Analog hydrophilicity may not match.

H-Bond donor requirement

Des-hydroxyethyl analogs lack the –OH donor, potentially removing key binding interactions in target engagement assays.

Spacer topology impact

Methylene spacer modulates basicity and metabolism compared to direct ring-attached regioisomers; may affect microsomal stability.

Head-to-Head Physicochemical and Structural Differentiation Evidence for N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide


LogP-Driven Hydrophilicity: N-Methyl vs. N-Ethyl vs. Des-Hydroxyethyl Analogs

The target compound (N-methyl) exhibits substantially lower lipophilicity than its N-ethyl congener and the des-hydroxyethyl analog. The calculated LogP for the target is -0.22 (Leyan) to -0.58 (Chemsrc), compared with +0.17 (Leyan) to -0.05 (Chemsrc) for the N-ethyl analog, and +0.40 (Chemsrc) for the des-hydroxyethyl analog . The ~0.4–0.6 LogP unit shift between the N-methyl and N-ethyl compounds translates to an approximately 2.5–4× difference in octanol–water partition coefficient, indicating the target is markedly more hydrophilic .

LogP hydrophilicity
Reported
Target LogP: -0.22 / -0.58
N-Ethyl: +0.17 / -0.05 · Des-hydroxyethyl: +0.40
Target is markedly more hydrophilic; supports aqueous solubility for in vitro assays.
In silico predictions; validate experimentally.
Physicochemical profiling ADME prediction Solubility optimization

Hydrogen-Bond Donor Capacity: Hydroxyethyl vs. Des-Hydroxyethyl Scaffolds

The target compound possesses one hydrogen-bond donor (the terminal –OH of the hydroxyethyl group), whereas the des-hydroxyethyl analog (CAS 1257315-98-2) has zero H-bond donors . This is a binary difference: presence vs. absence of a functional group capable of acting as a hydrogen-bond donor in target–ligand interactions. The H-bond donor count for the target is experimentally verified as 1 (Leyan), and the des-hydroxyethyl analog has HBD = 0 (inferred from structure and Chemsrc PSA data) .

H-Bond donor count
Head-to-head
1
Des-hydroxyethyl analog: 0
Presence of –OH group enables directional H-bonding for target engagement.
Binary difference; confirmed by structure analysis.
Medicinal chemistry Ligand design Hydrogen bonding

Topological Polar Surface Area (TPSA) and CNS Permeability Implications

The target compound has a TPSA of 43.78 Ų, which is substantially higher than the 32.34 Ų of the des-hydroxyethyl analog (CAS 1257315-98-2) . Both the target and the N-ethyl analog share the same TPSA of 43.78 Ų because TPSA is dominated by the polar heteroatoms (3 HBA, 1 HBD), which are identical between these two compounds . The ~11.4 Ų difference between the target and the des-hydroxyethyl analog places the target above the commonly cited TPSA threshold of ~40 Ų for limiting passive CNS penetration, while the des-hydroxyethyl analog falls below it .

TPSA & CNS exclusion
Reported
Target TPSA: 43.78 Ų
Des-hydroxyethyl analog: 32.34 Ų (below 40 threshold)
Above 40 Ų threshold supports design of peripherally restricted agents.
Ertl method; in silico only.
Blood-brain barrier CNS drug design Peripheral selectivity

Molecular Weight and Rotatable Bond Flexibility for Ligand Optimization

The target compound has a molecular weight of 200.28 g/mol and four rotatable bonds, compared with 156.23 g/mol and two rotatable bonds for the des-hydroxyethyl analog (CAS 1257315-98-2) . The N-ethyl analog (CAS 1353973-31-5) has a molecular weight of 214.30 g/mol and five rotatable bonds . The target occupies an intermediate position in terms of molecular size while retaining greater conformational flexibility than the smaller des-hydroxyethyl analog (4 vs. 2 rotatable bonds) .

MW & flexibility
Reported
200.28 g/mol · 4 rot. bonds
Des-hydroxyethyl: 156.23 g/mol · 2 rot. bonds
Intermediate size with higher flexibility for fragment growing campaigns.
Conformational adaptability may benefit scaffold hopping.
Fragment-based drug design Conformational flexibility Ligand efficiency

Regioisomeric Scaffold Differentiation: Methylene Spacer vs. Direct Ring Attachment

The target compound incorporates a methylene (–CH2–) spacer between the pyrrolidine C3 position and the acetamide nitrogen, whereas the regioisomer CAS 1353945-03-5 has the acetamide nitrogen directly attached to the pyrrolidine ring . This topological difference alters the basicity of the pyrrolidine nitrogen and the metabolic vulnerability of the acetamide linkage. While direct pKa measurements are not available for either compound, class-level inference from pyrrolidine-acetamide series indicates that the methylene spacer reduces electron-withdrawing effects on the pyrrolidine nitrogen, potentially increasing its basicity by 0.5–1.0 pKa units relative to the directly attached analog . The calculated LogP also differs: -0.22 (target) vs. -0.47 to -0.81 (direct-attachment analog) .

Spacer topology
Class-level
Methylene spacer present
Direct-attachment regioisomer lacks spacer
Spacer alters basicity and metabolic stability; may affect CYP-mediated metabolism.
Estimated ΔpKa 0.5–1.0 (class inference); verify pKa.
Scaffold hopping Basicity modulation Metabolic stability

Commercial Availability and Purity Benchmarking Against N-Ethyl and Des-Hydroxyethyl Analogs

The target compound is currently listed as available from multiple suppliers including Fluorochem (Product Code F084494) and Leyan (Product No. 1776114, 98% purity) . In contrast, the N-ethyl analog (CAS 1353973-31-5) has been marked as 'Discontinued' by CymitQuimica (Ref. 10-F084510) and is listed as 'Price on Request' by Leyan, indicating constrained supply . The des-hydroxyethyl analog (CAS 1257315-98-2) is commercially available but typically at lower purity grades (95%) from multiple vendors . The target compound benefits from documented purity of 98% (Leyan) with full analytical characterization (HPLC, NMR, MS) .

Supply & purity
Specification review
Leyan: 98%
Fluorochem: 95%+
N-Ethyl analog: constrained/discontinued
Reliable multi-supplier availability reduces program risk.
Vendor catalogs as of May 2026.
Chemical sourcing Supply chain reliability Research continuity

Evidence-Anchored Application Scenarios for N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide


Fragment-Based Drug Discovery Requiring a Soluble, Hydrogen-Bond-Capable Pyrrolidine Scaffold

The target compound's LogP of -0.22 to -0.58 and the presence of a hydrogen-bond donor (HBD = 1) make it suitable for fragment library inclusion where aqueous solubility and specific polar interactions are screening prerequisites . In fragment-based lead generation, the hydroxyethyl –OH group provides a validated handle for water-mediated interactions or direct hydrogen bonds to protein backbone residues, while the low LogP ensures solubility at typical fragment screening concentrations (0.5–2 mM) without requiring high DMSO content .

Peripheral Target Programs Requiring Reduced CNS Penetration Potential

With a TPSA of 43.78 Ų—exceeding the widely accepted 40 Ų threshold for limiting passive blood-brain barrier permeation—the target compound is a rational starting scaffold for medicinal chemistry programs targeting peripheral receptors (e.g., KOR, D4, sigma receptors expressed outside the CNS) . In contrast, the des-hydroxyethyl analog (TPSA 32.34 Ų) would carry a higher risk of CNS distribution, potentially generating undesired neurological side effects .

Synthesis of Advanced Intermediates Where Methylene Spacer Topology Modulates Downstream Reactivity

The methylene spacer between the pyrrolidine ring and the acetamide nitrogen distinguishes the target from the directly attached regioisomer (CAS 1353945-03-5) and provides a less sterically hindered environment for further N-functionalization or coupling reactions . This topology enables sequential alkylation or acylation steps that would be sterically impeded in the directly attached analog, making the target a preferred building block for constructing complex libraries via parallel synthesis or late-stage diversification .

Procurement for Multi-Step Medicinal Chemistry Campaigns Requiring Guaranteed Supply Continuity

The target compound is stocked by multiple reputable suppliers (Fluorochem, Leyan) at 95–98% purity with full analytical documentation, whereas the closest N-ethyl analog has been discontinued by at least one major distributor (CymitQuimica) and is listed only on a 'Price on Request' basis elsewhere . This supply reliability, coupled with documented purity specifications, reduces the risk of project delays caused by supplier attrition or batch quality variability, making the target compound the more dependable choice for long-term research programs .

Application
Selection Property
Validation Focus
Fragment screening
Moderate LogP & HBD count
Aqueous solubility & polar interaction screening
Peripheral target programs
TPSA >40 Ų
CNS exclusion confirmation
Late-stage diversification
Methylene spacer topology
Steric accessibility & reactivity profile
Supply-dependent programs
Multi-supplier availability
Batch consistency & supply continuity
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